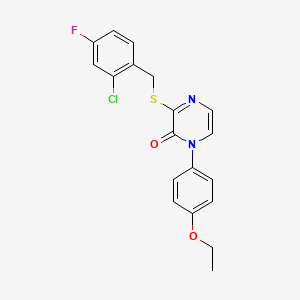

(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

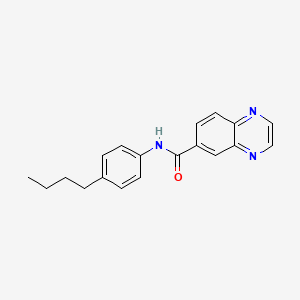

“(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a compound that belongs to the benzofuran class . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular formula of “(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is C16H10Br2O2 . Its average mass is 394.057 Da and its monoisotopic mass is 391.904755 Da .Chemical Reactions Analysis

Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .科学的研究の応用

Metal-Free Catalysis

(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone: serves as a precatalyst for the activation of carbonyl functionality. In organic synthesis, esterification and aldol condensation are fundamental reactions. The carbonyl group’s susceptibility to nucleophile attack allows the construction of diverse organic compounds. This compound enables direct esterification of carboxylic acids and alcohols, as well as aldol condensation of aldehydes under neat reaction conditions. It is air- and moisture-tolerant, making it a valuable metal-free catalyst .

Antimicrobial Agents

Benzofuran derivatives, including those with halogen or hydroxyl substituents, exhibit good antimicrobial activity. The 4-position of benzofuran plays a crucial role in enhancing efficacy against deadly microbes. Given the global challenge of antibiotic resistance, exploring novel scaffolds like benzofuran is essential for developing therapeutic agents .

Biomedical Imaging

A related compound, 5,7-dibromo-2-methyl-8-hydroxyquinoline , has shown potential for biomedical imaging. Confocal imaging revealed its enrichment in mitochondria, and it exhibited blue fluorescence. Researchers consider it for both imaging and chemo-photodynamic therapy (CDT) in cancer treatment .

Natural Source and Pharmacological Activities

Benzofuran derivatives are found in natural sources and exhibit diverse pharmacological activities. They play a role in drug development. This review covers benzofuran-containing drugs, natural sources, synthetic methods, and examples of active compounds .

Fatty Acid Methyl Esters (FAME) Production

Trans-esterification, a vital transformation of carbonyl functionality, is crucial for producing fatty acid methyl esters (FAME). These compounds are essential in detergents, biodiesel fuel, and microbial source tracking. Benzofuran derivatives may contribute to efficient FAME synthesis .

作用機序

While the specific mechanism of action for “(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is not mentioned in the search results, benzofuran compounds in general have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

特性

IUPAC Name |

(5,7-dibromo-3-methyl-1-benzofuran-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2O2/c1-9-12-7-11(17)8-13(18)16(12)20-15(9)14(19)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUHVLIJMIMWEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2534386.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2534387.png)

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)

![2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2534397.png)